molecular formula C25H25N5O4 B12423209 S1PR1 agonist 2

S1PR1 agonist 2

Cat. No.: B12423209
M. Wt: 459.5 g/mol
InChI Key: XEVIKQRUGDKBFC-UHFFFAOYSA-N
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Description

S1PR1 (sphingosine-1-phosphate receptor 1) is a G protein-coupled receptor critical for immune cell trafficking, vascular integrity, and cancer progression. Agonists targeting S1PR1 are designed to modulate its signaling for therapeutic applications, such as immunosuppression, cancer therapy, and treatment of inflammatory diseases. This article synthesizes data from structural, functional, and preclinical studies to compare these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sphingosine-1-phosphate receptor 1 agonist 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of sphingosine-1-phosphate receptor 1 agonist 2 requires optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the reactions, using efficient purification techniques, and adhering to stringent quality control measures .

Chemical Reactions Analysis

Agonist-Receptor Binding

  • Siponimod (BAF312) : Binds S1PR1 via:

    • Polar interactions with Y29 and K34 residues in the N-terminal capping helix .

    • Van der Waals/hydrophobic contacts with R120³.²⁸ and L128³.³⁶ .

  • SAR247799 (Gi-biased agonist) :

    • Occupies the orthosteric pocket with chlorophenoxy and oxazolo-pyrimidin moieties .

    • Core residues (R120³.²⁸, E121³.²⁹) critical for Gαi activation but not β-arrestin recruitment .

AgonistBinding ResiduesFunctional Impact (EC₅₀)
SiponimodY29, K34, R120³.²⁸Gi activation: 0.8 nM
SAR247799R120³.²⁸, L297⁷.³⁹Gi activation: 1.2 nM
FTY720-PE121³.²⁹, W269⁶.⁴⁸β-arrestin bias: 2.5 nM

Reaction Optimization Challenges

  • Metal-free strategies : Guareschi–Thorpe reaction improved cost-efficiency vs. Negishi coupling (50% cost reduction) .

  • Chiral control : LiHMDS-mediated epoxide opening achieved >99% enantiomeric excess (EE) .

  • Hydrophobic cavity tuning : Modifications to 2-ethyl-5-methylphenol enhanced receptor subtype selectivity (S1PR1 vs. S1PR3: 100-fold) .

Activation via Twin Toggle Switch

  • Residues L128³.³⁶–W269⁶.⁴⁸ : Conformational rearrangement disrupts TM3-TM6 interactions, enabling TM6 outward movement (9 Å shift) for G-protein coupling .

  • Mutagenesis impact :

    • L128A reduced Gi signaling by 70% .

    • R120A abolished FTY720-P activity but retained partial SAR247799 efficacy .

Comparative Analysis of Agonist Scaffolds

FeatureACT-209905SAR247799Siponimod
Core StructureAmino pyridineOxazolo-pyrimidinZwitterionic head
Key ReactionGuareschi–ThorpeChlorophenoxy couplingPhosphate mimicry
Selectivity (S1PR1/S1PR3)120:1300:150:1
Clinical StagePreclinicalPhase IIFDA-approved

Environmental and Process Considerations

Scientific Research Applications

Autoimmune Diseases

S1PR1 agonist 2 has shown potential in treating autoimmune diseases by modulating immune responses. Research indicates that it can effectively reduce lymphocyte counts in peripheral blood, thereby alleviating symptoms associated with conditions like multiple sclerosis and rheumatoid arthritis. A study highlighted that selective S1P receptor modulators can significantly impact disease progression in models of collagen-induced arthritis .

Neurological Disorders

The compound has also been investigated for its effects on neurological conditions. For instance, chronic administration of S1PR1 agonists has been linked to improvements in spatial memory and cognitive function in rodent models of chronic pain-related memory impairment. This suggests that this compound may help mitigate cognitive deficits associated with chronic pain .

Bone Regeneration

Another promising application is in bone regeneration. Studies have demonstrated that S1PR agonists can enhance osteoblast differentiation and promote bone formation, which is particularly relevant in dental applications such as alveolar bone defects following apicoectomy . The local administration of S1PR agonists resulted in significant increases in bone density and mineralization markers.

Case Study 1: Multiple Sclerosis Treatment

In a clinical context, patients receiving treatment with S1PR agonists showed reduced relapse rates and improved neurological function over time. The mechanism involves the sequestration of lymphocytes in secondary lymphoid organs, which decreases their availability to contribute to autoimmune attacks on nervous tissue.

Case Study 2: Cognitive Function Improvement

A study involving rodents demonstrated that the administration of this compound led to enhanced memory retention and reduced anxiety-like behaviors. This was attributed to the compound's ability to modulate synaptic plasticity within the hippocampus, highlighting its potential for treating cognitive impairments associated with chronic pain .

Data Tables

Application AreaMechanism of ActionKey Findings
Autoimmune DiseasesModulates lymphocyte traffickingReduced peripheral lymphocyte counts
Neurological DisordersEnhances synaptic plasticityImproved spatial memory and cognitive function
Bone RegenerationPromotes osteoblast differentiationIncreased bone density and mineralization markers

Mechanism of Action

Sphingosine-1-phosphate receptor 1 agonist 2 exerts its effects by binding to the sphingosine-1-phosphate receptor 1 on the surface of target cells. This binding activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the phosphoinositide 3-kinase/AKT pathway, the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway, and the nuclear factor kappa B pathway . The activation of these pathways results in various cellular responses, such as cell proliferation, migration, and survival .

Comparison with Similar Compounds

Comparative Analysis of S1PR1 Agonists

Receptor Selectivity and Binding Mechanisms

  • It binds orthosterically, mimicking S1P’s interaction with residues in the transmembrane domain .
  • FTY720-P: A phosphorylated metabolite of FTY720 (fingolimod) that acts as a non-selective agonist, targeting S1PR1, S1PR3, S1PR4, and S1PR3. Its binding induces unique receptor conformations, leading to prolonged internalization and degradation via proteasomal pathways .
  • CYM-5442 : A selective S1PR1 agonist with structural divergence from lipid-like agonists. It stabilizes S1PR1-Gαi complexes without inducing rapid receptor degradation .
  • ACT-209905: A ponesimod analogue with S1PR1 selectivity, designed to retain immunomodulatory effects while minimizing off-target activity .

Signaling Bias and Kinetics

  • SEW2871 : Promotes sustained Gαi-mediated signaling (e.g., ERK1/2 phosphorylation) without significant β-arrestin recruitment or receptor internalization, enabling prolonged S1PR1 activity .
  • FTY720-P: Triggers rapid Gαi activation followed by β-arrestin-dependent receptor internalization and degradation. This results in a "functional antagonism" by depleting surface S1PR1, critical for immunosuppression .
  • CYM-5442 : Exhibits biased agonism toward Gαi signaling with minimal β-arrestin engagement, preserving receptor expression and enabling sustained barrier protection in lung injury models .
  • S1P (Endogenous Ligand): A balanced agonist with moderate Gαi and β-arrestin activation. Its signaling is transient unless supported by dynamin 2-dependent endocytosis for signal amplification .

Internalization and Degradation Pathways

Agonist Internalization Mechanism Degradation Pathway Key Evidence
SEW2871 Minimal internalization None observed
FTY720-P Clathrin/dynamin 2-dependent Proteasomal
CYM-5442 Limited internalization Lysosomal (partial)
S1P Dynamin 2-dependent Minimal degradation

Functional Outcomes in Disease Models

  • Immunosuppression: FTY720-P is clinically approved for multiple sclerosis due to its ability to sequester lymphocytes in lymphoid organs via S1PR1 degradation .
  • Barrier Protection :
    • CYM-5442 outperforms FTY720 in preserving pulmonary endothelial barrier function by maintaining S1PR1 expression .
  • Cancer Therapy :
    • SEW2871 enhances hematopoietic stem cell (HSC) mobilization but fails to inhibit tumor-associated macrophage activity in triple-negative breast cancer .
    • FTY720-P accelerates ovarian cancer cell senescence via PDK1-LATS1/2-YAP pathway activation .

Structural Insights and Bias Profiles

Cryo-EM studies reveal ligand-specific receptor conformations:

  • S1P and FTY720-P bind deeply in the orthosteric pocket, inducing distinct TM helix rearrangements. FTY720-P stabilizes a conformation favoring β-arrestin recruitment .
  • CYM-5442 occupies a shallower pocket, avoiding interactions that trigger receptor internalization .
  • Etrasimod (a related agonist) exhibits Gαi bias over β-arrestin, contrasting with FTY720-P’s balanced profile .

Biological Activity

Sphingosine-1-phosphate receptor 1 (S1PR1) plays a crucial role in various biological processes, including immune cell trafficking, angiogenesis, and cellular survival. The compound "S1PR1 agonist 2" has been investigated for its biological activity, particularly its effects on T cells, endothelial cells, and its potential therapeutic applications.

S1PR1 is a G protein-coupled receptor that primarily signals through the Gαi pathway. Upon activation by sphingosine-1-phosphate (S1P) or selective agonists like this compound, S1PR1 inhibits adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels and subsequent activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways. This signaling cascade is essential for regulating immune responses and maintaining lymphocyte homeostasis.

Biological Activity and Effects

T Cell Survival and Migration
Research indicates that S1PR1 agonists enhance T cell survival by modulating the balance of BCL2 family proteins and inhibiting JNK activity. In a study using SEW-2871, a chemical agonist of S1PR1, it was demonstrated that S1PR1 activation prevented naive T cell apoptosis, thereby supporting a diverse T cell repertoire necessary for effective immune responses .

Angiogenesis
S1PR1 also significantly influences angiogenesis. It has been shown that S1PR1 engagement amplifies VEGF signaling through the activation of c-Abl1, which phosphorylates VEGFR2, enhancing its retention on the cell surface and promoting endothelial cell migration . This mechanism suggests that S1PR1 agonists could be leveraged in therapeutic strategies aimed at modulating vascular growth in diseases such as cancer.

Table 1: Summary of Key Findings on this compound

StudyFindingsMethodology
S1PR1 agonist enhances naive T cell survival by inhibiting pro-apoptotic signals.Mouse model experiments with SEW-2871 treatment.
S1PR1 promotes angiogenesis via VEGF-VEGFR2 signaling enhancement.In vitro assays measuring endothelial cell migration.
Pseudoirreversible inhibition of S1PR1 leads to sustained anti-inflammatory effects.In vivo disease models with KSI-6666 administration.

Pharmacokinetics and Efficacy

The pharmacokinetic profile of S1PR agonists is critical for their therapeutic application. For instance, KSI-6666 has shown a half-maximal inhibitory concentration (IC50) of 6.4 nM in GTP binding assays, indicating potent activity against S1PR1 . Additionally, studies have demonstrated that prolonged treatment with S1PR antagonists can lead to diminished antibody responses due to the loss of naive T cells, highlighting the importance of careful dosing and monitoring in clinical settings .

Q & A

Q. Basic: What cellular assays are recommended to evaluate the functional activity of S1PR1 agonist 2?

Answer:

  • GTP binding assays in HEK293 cells expressing S1PR1 can quantify agonist-induced G-protein activation. For example, this compound’s efficacy is measured by comparing GTPγS binding to vehicle controls .
  • Surface receptor internalization assays using flow cytometry or confocal microscopy assess receptor trafficking dynamics. For instance, HEK293 cells treated with this compound show reduced surface S1PR1 levels due to ligand-induced internalization .
  • Ca²⁺ mobilization assays in CHO-K1 cells co-expressing S1PR1 and Gα15 can confirm receptor subtype specificity and exclude off-target effects on S1PR2/3/4/5 .

Q. Advanced: How can contradictory data on this compound’s immunomodulatory effects be resolved?

Answer:

  • Mechanistic stratification: Distinguish between transcriptional regulation (e.g., KLF2-dependent S1PR1 expression in lymphocytes) and ligand-induced internalization. For example, FTY720-P acts as a functional antagonist by internalizing S1PR1, whereas this compound may differ in residency time or recycling kinetics .
  • In vivo validation: Compare lymphocyte egress kinetics in wild-type vs. S1PR1 internalization-resistant mutant models. This clarifies whether discrepancies arise from receptor trafficking or transcriptional pathways .
  • Dose-response profiling: Overlapping dose ranges in vitro (e.g., IC₅₀ for GTP binding) and in vivo (e.g., autoimmune disease models) ensure translational relevance .

Q. Basic: What in vitro models are suitable for initial screening of this compound?

Answer:

  • HEK293 cells transiently transfected with human S1PR1 for GTP binding or cAMP inhibition assays .
  • Primary human endothelial cells (e.g., HAECs) to study barrier enhancement or scavenger receptor modulation via Western blot (e.g., SR-B1, ABCG1) .
  • CHO-K1 cells co-expressing S1PR1 and Gα15 for Ca²⁺ flux measurements, ensuring subtype selectivity .

Q. Advanced: What experimental design considerations are critical for in vivo studies of this compound in autoimmune diseases?

Answer:

  • Chronic hypoperfusion models: Use LtCCAO (left common carotid artery occlusion) in mice to simulate conditions of increased shear stress, where this compound enhances collateral growth and reduces infarct volume post-ischemia .
  • Temporal dosing: Align administration with peak S1PR1 expression (e.g., 7 days post-occlusion) to maximize therapeutic window .
  • Combination therapies: Test synergy with LMP7/LMP2 inhibitors (e.g., Compound 19) to suppress antibody production and plasma cell expansion in autoimmune models .

Q. Basic: How to confirm S1PR1 selectivity and exclude off-target receptor activation?

Answer:

  • Competitive binding assays: Compare agonist 2’s affinity for S1PR1 vs. S1PR2/3/4/5 using radiolabeled S1P or selective antagonists (e.g., W146 for S1PR1) .
  • Gene knockdown models: siRNA-mediated silencing of S1PR1 in HAECs or lymphocytes validates specificity in functional assays (e.g., SR-B1 modulation or lymphocyte egress) .
  • Cross-reactivity screening: Test agonist 2 against unrelated GPCRs (e.g., CCR8 or BTK) to rule out nonspecific signaling .

Q. Advanced: How to address discrepancies between in vitro potency and in vivo efficacy of this compound?

Answer:

  • Pharmacokinetic profiling: Measure plasma/tissue concentrations using LC-MS to ensure adequate bioavailability and correlate with receptor occupancy .
  • Metabolite analysis: Identify active metabolites (e.g., phosphorylated derivatives) that may contribute to efficacy in vivo but are absent in vitro systems .
  • Tissue-specific effects: Use conditional S1PR1 knockout models to isolate agonist 2’s action in target tissues (e.g., endothelium vs. lymphocytes) .

Q. Basic: What molecular techniques are essential for characterizing this compound’s mechanism?

Answer:

  • Western blotting: Quantify downstream signaling proteins (e.g., phospho-Akt, Erk) in HAECs or lymphocytes post-treatment .
  • qRT-PCR: Monitor transcriptional changes (e.g., KLF2, S1PR1 mRNA) in T cells to assess receptor regulation .
  • Co-immunoprecipitation: Study interactions between S1PR1 and CD69 or β-arrestin to elucidate trafficking pathways .

Q. Advanced: What strategies enhance reproducibility of this compound studies across labs?

Answer:

  • Standardized protocols: Adopt consensus assays (e.g., GTP binding in HEK293 cells) and report IC₅₀/EC₅₀ values with SEM from ≥3 replicates .
  • Data transparency: Share raw datasets (e.g., qRT-PCR Ct values, Western blot densitometry) in supplementary materials .
  • Reagent validation: Use authenticated cell lines (e.g., ATCC-HEK293) and lot-controlled agonists to minimize batch variability .

Properties

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

IUPAC Name

5-[3-[1'-(2-hydroxyethyl)-2'-oxospiro[2,3-dihydroindene-1,4'-pyrrolidine]-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxypyridine-3-carbonitrile

InChI

InChI=1S/C25H25N5O4/c1-15(2)33-23-16(12-26)10-17(13-27-23)24-28-22(29-34-24)19-4-3-5-20-18(19)6-7-25(20)11-21(32)30(14-25)8-9-31/h3-5,10,13,15,31H,6-9,11,14H2,1-2H3

InChI Key

XEVIKQRUGDKBFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4CCC5(C4=CC=C3)CC(=O)N(C5)CCO)C#N

Origin of Product

United States

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